3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC13740237
Molecular Formula: C15H11Br
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Br |
|---|---|
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | 1-bromo-3-(4-ethynylphenyl)-2-methylbenzene |
| Standard InChI | InChI=1S/C15H11Br/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(16)11(14)2/h1,4-10H,2H3 |
| Standard InChI Key | FEVMBHYSYGUXFG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Br)C2=CC=C(C=C2)C#C |
| Canonical SMILES | CC1=C(C=CC=C1Br)C2=CC=C(C=C2)C#C |
Introduction
3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is further functionalized with bromine, an ethynyl group, and a methyl group at specific positions on the biphenyl structure. Its molecular formula is , and it is commonly used in chemical research and material science due to its unique structural and electronic properties.
Structural Features
The structure of 3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl includes:
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Bromine substitution: At position 3 on one of the benzene rings, contributing to its reactivity.
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Ethynyl group (-C≡CH): Attached at the 4' position on the opposite benzene ring, providing a site for further functionalization or polymerization.
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Methyl group (-CH3_33): Positioned at the 2nd carbon of the first benzene ring, influencing steric and electronic properties.
These substituents make the compound highly versatile for applications in organic synthesis, catalysis, and material development.
Synthesis
The synthesis of 3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl typically involves:
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Bromination: Introduction of a bromine atom at the desired position using brominating agents like or N-bromosuccinimide (NBS).
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Sonogashira Coupling: A palladium-catalyzed reaction between a bromo-substituted biphenyl derivative and a terminal alkyne to introduce the ethynyl group.
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Methylation: Selective methylation of the biphenyl core using reagents like methyl iodide () or dimethyl sulfate in the presence of a base.
Applications
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Material Science:
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Used as a precursor for synthesizing advanced materials such as liquid crystals or organic semiconductors.
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The ethynyl group allows for polymerization or incorporation into conjugated systems.
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Organic Synthesis:
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Serves as an intermediate in synthesizing more complex molecules.
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The bromine atom facilitates cross-coupling reactions like Suzuki or Heck coupling.
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Pharmaceutical Research:
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Potential applications in drug discovery due to its biphenyl scaffold, which is common in bioactive compounds.
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Analytical Characterization
The compound can be characterized using various analytical techniques:
Spectroscopic Methods
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NMR (Nuclear Magnetic Resonance):
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-NMR and -NMR provide insights into proton and carbon environments.
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IR (Infrared Spectroscopy):
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Identifies functional groups such as ethynyl () and aromatic rings.
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Chromatographic Techniques
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High-performance liquid chromatography (HPLC) can confirm purity.
Mass Spectrometry
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Confirms molecular weight and fragmentation patterns.
Safety Considerations
While handling this compound:
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Use gloves and goggles due to its potential irritant properties.
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Work in a well-ventilated area or fume hood as brominated compounds may release toxic fumes upon decomposition.
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